6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole
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Overview
Description
6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound features a chloro substituent at the 6-position of the benzoxazole ring, a piperidine ring attached to the 2-position, and a thiomorpholine-4-carbonyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, 2-chloro-6-nitrobenzoxazole can react with piperidine in the presence of a base like potassium carbonate.
Attachment of the Thiomorpholine-4-carbonyl Group: The thiomorpholine-4-carbonyl group can be introduced through an amide coupling reaction. This involves reacting the piperidine derivative with thiomorpholine-4-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the benzoxazole ring, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents, depending on its biological activity.
Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the thiomorpholine and piperidine rings suggests potential interactions with biological membranes or protein active sites, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole: Similar structure but with a morpholine ring instead of thiomorpholine.
6-chloro-2-[3-(piperidine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole: Similar structure but with a piperidine ring instead of thiomorpholine.
6-chloro-2-[3-(pyrrolidine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole: Similar structure but with a pyrrolidine ring instead of thiomorpholine.
Uniqueness
The presence of the thiomorpholine ring in 6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole may confer unique chemical and biological properties, such as enhanced lipophilicity or specific interactions with sulfur-containing biological targets. This could make it more effective in certain applications compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-13-3-4-14-15(10-13)23-17(19-14)21-5-1-2-12(11-21)16(22)20-6-8-24-9-7-20/h3-4,10,12H,1-2,5-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKHQIPGXKWZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)Cl)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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